Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic organic compound characterized by its unique structure and fluorinated substituents. It belongs to the class of pyrazolopyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological activities. The compound is notable for its potential applications in drug development and as a research tool in proteomics.
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be classified as follows:
The synthesis of ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The presence of the pentafluoroethyl group significantly influences its electronic properties.
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess product formation and yield .
While specific mechanisms for ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate are not extensively documented in literature, compounds within this class often exhibit biological activity through inhibition of specific enzymes or receptors.
The mechanism may involve:
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is expected to exhibit the following physical properties:
The chemical properties include:
Relevant data on melting point and boiling point may be obtained from empirical studies or safety data sheets associated with similar compounds .
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate has potential applications in:
The ongoing research into pyrazolopyrimidine derivatives suggests that this compound may play a role in advancing therapeutic strategies across various biological systems .
The systematic IUPAC name ethyl 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate delineates three key structural components:
Structural Analogues and Molecular Properties:Derivatives vary at C5 (methyl) and C7 (alkyl/fluoroalkyl). The methyl group at C5 restricts ring inversion, while pentafluoroethyl at C7 augments steric bulk. Molecular weight (327.25 g/mol) and polar surface area (55.8 Ų) align with Lipinski’s criteria for drug-likeness [1] [4] [7].
Table 1: Structural Analogues and Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-THP-2-carboxylate | C₁₂H₁₄F₅N₃O₂ | 327.25 | C7: Pentafluoroethyl; C2: Ethoxycarbonyl |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-THP-2-carboxylic acid | C₁₀H₁₀F₅N₃O₂ | 299.20 | C7: Pentafluoroethyl; C2: Carboxylic acid |
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | C₉H₁₃N₃O₂ | 195.22 | Unsubstituted core |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-THP-2-carbohydrazide | C₁₀H₁₂F₅N₅O | 313.23 | C7: Pentafluoroethyl; C2: Hydrazide |
THP: Tetrahydropyrazolo[1,5-a]pyrimidine
Fluorinated heterocycles constitute 20–30% of FDA-approved pharmaceuticals, attributed to fluorine’s electronegativity (3.98), C-F bond strength (485 kJ/mol), and role in modulating bioavailability. Since 1954, when fludrocortisone demonstrated enhanced glucocorticoid receptor binding via fluorine, strategic fluorination has become indispensable in drug design [2] [8].
Therapeutic Advantages:
Synthetic Evolution:Early fluorination relied on electrophilic reagents (e.g., F₂, AcOF), but modern methods employ cross-coupling (e.g., Pd-catalyzed trifluoroethylation) or building-block approaches. The title compound’s pentafluoroethyl group is typically introduced via nucleophilic displacement or radical addition to pyrimidine precursors [1] [8].
Table 2: Key Fluorinated Heterocyclic Drugs (2016–2022)
Drug (Year Approved) | Structure | Therapeutic Use | Fluorinated Motif |
---|---|---|---|
Lenacapavir (2022) | Difluorobenzyl-linked indole | HIV-1 capsid inhibition | -CH₂C₆H₃F₂ |
Oteseconazole (2022) | Difluoro linker with tetrazole | Antifungal (CYP51 inhibitor) | -CF₂H connector |
Sotorasib (2021) | Fluoropyridine-based inhibitor | KRAS G12C inhibition | 2-Fluoro-4-pyridyl |
Ethyl carboxylate groups (-COOEt) serve dual roles as synthetic intermediates and pro-drug enablers. In the title compound, this moiety at C2 facilitates:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3